2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acetamide Formation: The acetamide moiety can be introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.
Substitution: Thiols, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1-oxo-1,2-dihydroisoquinolin-2-yl)-N-phenylacetamide: Lacks the methoxy groups, resulting in different chemical properties and biological activities.
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide: Similar structure but with a different position of the methoxy group on the phenyl ring.
Uniqueness
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of methoxy groups at specific positions, which can influence its reactivity, solubility, and interaction with biological targets
Properties
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-14-8-6-13(7-9-14)20-18(22)12-21-11-10-15-16(19(21)23)4-3-5-17(15)25-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKFNKAIRVSDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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